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Introduction

The AG3.0 monoclonal antibody is a critical tool for researchers studying primate lentiviruses,
including Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV). This
murine IgG1 antibody exhibits broad cross-reactivity with the Gag capsid protein (p24-27) and
its precursors across several major primate lentivirus lineages. Its ability to recognize a
conserved epitope makes it invaluable for the detection and quantification of a wide range of
HIV/SIV capsid antigens, facilitating studies in viral pathogenesis, vaccine development, and
antiviral drug discovery. This guide provides an in-depth overview of the AG3.0 antibody,
including its generation, binding characteristics, and detailed protocols for its application in key
immunoassays.

Core Data Summary

The following tables summarize the key quantitative data regarding the AG3.0 antibody's
cross-reactivity and binding affinity, enabling at-a-glance comparison for researchers selecting
reagents for their studies.

Table 1: Cross-Reactivity of AG3.0 Antibody with
Primate Lentiviruses
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Lentivirus Lineage

Viruslisolate

Reactivity
(Immunoblotting)

Reactivity (Antigen
Capture ELISA)

SlVagm SIVagmVER Positive Positive
SIVagmGRI Positive Not Specified

SIVagmSAB Positive Positive

SIVagmTAN Positive Not Specified

SIVmac/HIV-2 SIVmac Positive Positive
HIV-2 Positive Positive

HIV-1 HIV-1 Positive Positive
SIVrcm Not Specified Not Specified Positive
SIVsun Not Specified Not Specified Negative
SIVlho Not Specified Not Specified Negative
SIVsyk Not Specified Not Specified Negative

Data compiled from Sanders-Beer et al.[1][2]

Table 2: Binding Affinity of AG3.0 Antibody to SIV Gag

Proteins

SIV Gag Protein

Apparent Dissociation Constant (kD)

SlvVagmVer 3.7nM
SIVmac 20 nM
SIVagmSab 35 nM

Data obtained using Surface Plasmon Resonance (SPR) analysis.[1]

Experimental Protocols
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This section provides detailed methodologies for the key experiments involving the AG3.0
antibody. These protocols are based on the procedures described in the primary literature and
supplemented with established methodologies in the field.

Production of AG3.0 Monoclonal Antibody via
Hybridoma Technology

This protocol outlines the generation of the AG3.0 antibody-producing hybridoma cell line.

Materials:

BALB/c mice

e Whole inactivated SIVagmTYO-1 (antigen)

» Myeloma cell line (e.g., SP2/0-Ag14)

o Polyethylene glycol (PEG)

o Hypoxanthine-aminopterin-thymidine (HAT) medium

o Hypoxanthine-thymidine (HT) medium

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

o 96-well cell culture plates

ELISA plates and reagents for screening
Procedure:

e Immunization: Immunize BALB/c mice with the whole inactivated SIVagmTYO-1 antigen. A
typical immunization schedule involves an initial intraperitoneal injection with complete
Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-3
week intervals. The final boost should be administered intravenously or intraperitoneally
without adjuvant 3-4 days before fusion.
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» Spleen Cell Preparation: Euthanize the mouse with the highest antibody titer and aseptically
remove the spleen. Prepare a single-cell suspension of splenocytes by gently disrupting the
spleen tissue and passing the cells through a sterile mesh.

o Myeloma Cell Preparation: Culture the myeloma cells in complete medium, ensuring they are
in the logarithmic growth phase on the day of fusion.

o Cell Fusion: Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.
Co-pellet the cells by centrifugation and remove the supernatant. Add pre-warmed PEG
dropwise to the cell pellet to induce fusion.

o Hybridoma Selection: Resuspend the fused cells in HAT medium and plate them into 96-well
plates containing a feeder layer of cells (e.g., mouse peritoneal macrophages). The HAT
medium selects for fused hybridoma cells, as unfused myeloma cells are sensitive to
aminopterin, and unfused B-cells have a limited lifespan.

e Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma
colonies for the presence of the desired antibody using an ELISA coated with the
SIVagmTYO-1 antigen.

o Cloning: Expand and subclone the positive hybridoma cultures by limiting dilution to ensure
monoclonality. The clone designated AG3.0 was selected for its broad reactivity.[1][3]

e Antibody Production and Purification: Grow the selected AG3.0 hybridoma clone in larger
volumes of culture medium. The monoclonal antibody can be purified from the culture
supernatant using Protein G affinity chromatography.

Epitope Mapping of the AG3.0 Antibody

This protocol describes the identification of the specific amino acid sequence recognized by the
AG3.0 antibody.

Materials:

o Purified AG3.0 monoclonal antibody
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A library of overlapping synthetic peptides spanning the sequence of the SIVmac251 Gag
protein (e.g., 20-mer peptides with a 10-amino acid overlap).

Finer-resolution peptides for precise epitope identification (e.g., 13-mers with a 12-amino
acid overlap).

ELISA plates or cellulose membranes for peptide immobilization

Blocking buffer (e.g., PBS with 5% non-fat milk)

Wash buffer (e.g., PBS with 0.05% Tween-20)

HRP-conjugated anti-mouse IgG secondary antibody

TMB substrate and stop solution

Chemiluminescence detection reagents (for membrane-based assays)

Procedure:

Peptide Immobilization:
o ELISA-based: Coat the wells of an ELISA plate with the synthetic peptides.
o Membrane-based: Synthesize the peptides directly onto a cellulose membrane.

Blocking: Block the non-specific binding sites on the plate or membrane with blocking buffer
for 1 hour at room temperature.

Primary Antibody Incubation: Add the purified AG3.0 antibody to the wells or membrane and
incubate for 1-2 hours at room temperature.

Washing: Wash the plate or membrane several times with wash buffer to remove unbound
antibody.

Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary
antibody and incubate for 1 hour at room temperature.
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Washing: Repeat the washing step.
Detection:

o ELISA-based: Add TMB substrate and incubate until a color develops. Stop the reaction
with a stop solution and measure the absorbance at 450 nm.

o Membrane-based: Use a chemiluminescence substrate and visualize the signal.

Data Analysis: Identify the peptide(s) that show a strong signal, indicating binding of the
AG3.0 antibody. Further fine mapping with shorter, overlapping peptides can be used to
determine the minimal epitope. The minimal epitope for AG3.0 was identified as SPRTLNA.

[1]

AG3.0-Based Antigen Capture ELISA

This protocol details the use of the AG3.0 antibody in a sandwich ELISA format for the

detection and quantification of primate lentivirus Gag antigens.

Materials:

Purified AG3.0 monoclonal antibody (capture antibody)

Polyclonal anti-SIV antibodies from an infected animal or a biotinylated detection antibody.
ELISA plates

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Blocking buffer (e.g., PBS with 1% BSA)

Sample diluent

Virus-containing samples (e.g., cell culture supernatants, plasma)

Recombinant p24/p27 antigen standard
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HRP-conjugated secondary antibody (if using an unlabeled polyclonal detection antibody) or
HRP-conjugated streptavidin (if using a biotinylated detection antibody)

TMB substrate and stop solution

Procedure:

Coating: Coat the wells of an ELISA plate with the purified AG3.0 antibody (0.675 p g/well )
in coating buffer and incubate overnight at 4°C.[1]

Washing: Wash the plate three times with wash buffer.

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well
and incubating for 1-2 hours at room temperature.

Washing: Wash the plate as before.

Sample and Standard Incubation: Add serially diluted recombinant p24/p27 standards and
the virus-containing samples to the wells. Incubate for 2 hours at 37°C or overnight at 4°C.

Washing: Wash the plate five times with wash buffer.

Detection Antibody Incubation: Add the polyclonal anti-SIV antibodies or a biotinylated
detection antibody and incubate for 1-2 hours at room temperature.

Washing: Wash the plate as before.

Enzyme Conjugate Incubation: If using an unlabeled polyclonal detection antibody, add an
HRP-conjugated anti-species IgG. If using a biotinylated detection antibody, add HRP-
conjugated streptavidin. Incubate for 1 hour at room temperature.

Washing: Wash the plate thoroughly.

Substrate Reaction: Add TMB substrate to each well and incubate in the dark at room
temperature until a color develops.

Stop Reaction: Stop the reaction by adding a stop solution.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b12389259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6324184/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Read Plate: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Generate a standard curve from the absorbance values of the recombinant
antigen standards. Use this curve to determine the concentration of the Gag antigen in the
samples. The lower limit of detection for this assay is approximately 100 pg/ml of HIV-1 Gag
p24.[1][4]

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described

above.
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Caption: Workflow for the production of the AG3.0 monoclonal antibody.
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Caption: Workflow for epitope mapping of the AG3.0 antibody.
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Caption: Workflow for the AG3.0-based antigen capture ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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